molecular formula C37H44O6Si B12853776 Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside CAS No. 89825-08-1

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Cat. No.: B12853776
CAS No.: 89825-08-1
M. Wt: 612.8 g/mol
InChI Key: PTUOHXMVVREBBG-MANRWTMFSA-N
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Description

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is a protected glycoside derivative widely used in carbohydrate chemistry for stereocontrolled glycosylation reactions. Its structure features a β-configured glucopyranoside core with four benzyl ether groups at positions 2, 3, 4, and 6, and a trimethylsilyl (TMS) group at the anomeric position. This combination of protecting groups ensures stability during synthetic steps while allowing selective deprotection under mild conditions. The compound is typically synthesized via nucleophilic substitution using 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl chloride and trimethylsilyl ethane, yielding exclusively the β-anomer in 67% efficiency after purification .

Properties

CAS No.

89825-08-1

Molecular Formula

C37H44O6Si

Molecular Weight

612.8 g/mol

IUPAC Name

trimethyl-[(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxysilane

InChI

InChI=1S/C37H44O6Si/c1-44(2,3)43-37-36(41-27-32-22-14-7-15-23-32)35(40-26-31-20-12-6-13-21-31)34(39-25-30-18-10-5-11-19-30)33(42-37)28-38-24-29-16-8-4-9-17-29/h4-23,33-37H,24-28H2,1-3H3/t33-,34-,35+,36-,37+/m1/s1

InChI Key

PTUOHXMVVREBBG-MANRWTMFSA-N

Isomeric SMILES

C[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C[Si](C)(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Methodology

  • Reagents: Benzyl chloride (BnCl) and sodium hydride (NaH) are commonly used for benzylation.
  • Conditions: The reaction is typically carried out under anhydrous conditions, often in benzyl chloride as solvent or in an inert organic solvent under argon atmosphere.
  • Temperature: Controlled heating around 85–105 °C for several hours (e.g., 3 hours) is applied to ensure complete benzylation.

Reaction Details

  • The hydroxyl groups at positions 2, 3, 4, and 6 are selectively benzylated.
  • Side products such as partially benzylated derivatives and regioisomers can form, requiring chromatographic purification.
  • For example, methyl α-D-glucopyranoside can be converted to methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside with yields around 5% for the fully benzylated product, alongside other regioisomers.

Purification

  • Silica gel column chromatography with gradient elution (hexane, toluene, ethyl acetate mixtures) is used to separate the fully benzylated product from side products.

Introduction of the Trimethylsilyl Group at the Anomeric Position

Silylation Procedure

  • The anomeric hydroxyl group is protected by reaction with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) .
  • This step is usually performed after benzylation to avoid interference with the benzyl protecting groups.
  • The reaction is conducted under anhydrous conditions, often in the presence of a base like imidazole or pyridine to scavenge HCl formed during silylation.

Outcome

  • The trimethylsilyl group stabilizes the anomeric center and enhances the compound’s solubility and reactivity.
  • The resulting Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is isolated as a stable intermediate for further synthetic applications.

Alternative and Supporting Methods

  • Catalytic cleavage of octa-O-benzylsucrose with hydrochloric acid can yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose, which can then be silylated.
  • Regioselective glycosylation methods using directing agents like dibutyltin oxide and in situ anomerization techniques have been developed to improve selectivity and yield in related benzylated glucopyranoside derivatives.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Benzylation of hydroxyls Benzyl chloride, NaH, 85–105 °C, inert atmosphere Protection of OH groups at 2,3,4,6 positions; mixture of products requiring purification
2 Purification Silica gel chromatography Isolation of fully benzylated glucopyranoside
3 Silylation at anomeric OH Trimethylsilyl chloride or HMDS, base (imidazole/pyridine), anhydrous conditions Introduction of trimethylsilyl group at C1 position
4 Optional cleavage (alternative) Catalytic HCl cleavage of octa-O-benzylsucrose Preparation of tetra-O-benzyl glucopyranose precursor

Research Findings and Implications

  • The combination of benzyl protection and trimethylsilyl anomeric protection enhances the compound’s stability and reactivity, making it a versatile intermediate in the synthesis of complex glycoconjugates and oligosaccharides.
  • The benzyl groups can be selectively removed under mild hydrogenolysis, while the trimethylsilyl group can be cleaved or manipulated to control glycosylation stereochemistry.
  • Studies have shown that regioselective glycosylation and in situ anomerization techniques can be applied to derivatives of this compound to improve synthetic efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding glycosides.

    Reduction: Reduction reactions can be used to remove the benzyl protecting groups.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the glucopyranoside ring.

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl trifluoromethanesulfonate, pyridine, and dichloromethane . The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various glycosides and oligosaccharides, which are valuable intermediates in the synthesis of more complex carbohydrates and biologically active molecules.

Scientific Research Applications

Organic Synthesis

Intermediate in Glycoside Synthesis

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is primarily utilized as an intermediate in the synthesis of glycosides and oligosaccharides. The presence of the trimethylsilyl group facilitates nucleophilic substitutions and other reactions that are essential for forming glycosidic bonds. This compound allows for the selective protection of hydroxyl groups, which is crucial in multi-step synthesis processes.

Reactivity Studies

Research has demonstrated that this compound can participate in various chemical reactions involving nucleophiles and electrophiles. Its reactivity profile makes it a valuable tool for chemists looking to explore new synthetic pathways or optimize existing ones. Interaction studies have shown that it can react with different reagents to yield a variety of products, thereby expanding its utility in synthetic organic chemistry .

Medicinal Chemistry

Potential Therapeutic Applications

The modification of carbohydrate structures has significant implications in medicinal chemistry. Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside's ability to enhance solubility may improve the bioavailability of drug candidates derived from it. Research indicates that compounds based on this glucopyranoside structure could exhibit anti-inflammatory and anti-cancer properties due to their interaction with biological systems .

Synthesis of Antiviral Agents

Recent studies have explored the use of this compound in the synthesis of antiviral agents. By modifying its structure further or using it as a building block, researchers aim to develop new therapies targeting viral infections. The versatility of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside allows for the incorporation of various functional groups that can enhance antiviral activity .

Analytical Chemistry

Use in Chromatography

In analytical chemistry, Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside has been employed as a derivatizing agent for carbohydrates during chromatographic analysis. Its silylation improves the volatility and detectability of sugars during gas chromatography-mass spectrometry (GC-MS) analysis. This application is particularly useful for identifying and quantifying sugars in complex mixtures .

Mechanism of Action

The mechanism of action of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The trimethylsilyl group acts as a protecting group, allowing selective reactions at specific positions on the glucopyranoside ring. The benzyl groups can be removed under mild conditions to yield the desired glycosides.

Comparison with Similar Compounds

Structural Features

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside
  • Protecting Groups: Tetra-O-benzyl (positions 2, 3, 4, 6) and trimethylsilyl (anomeric position).
  • Configuration: β-anomer.
  • Key Property : High stability due to benzyl ethers; TMS group enables mild deprotection.
Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (CAS 19488-61-0)
  • Protecting Groups: Tetra-O-benzyl (positions 2, 3, 4, 6) and methyl (anomeric position).
  • Configuration: β-anomer.
  • Key Property : Methyl group offers lower steric hindrance but requires harsher deprotection (e.g., acid hydrolysis) compared to TMS .
Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 10343-15-4)
  • Protecting Groups: Acetyl groups (positions 2, 3, 4, 6) and allyl (anomeric position).
  • Configuration: β-anomer.
  • Key Property : Acetyl groups are labile under basic conditions, making this compound suitable for temporary protection strategies .
(5-Nitro-2-pyridyl) 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside
  • Protecting Groups: Tetra-O-benzyl (positions 2, 3, 4, 6) and 5-nitro-2-pyridylthio (anomeric position).
  • Configuration: β-anomer.
  • Key Property : Thioglycoside activation via NIS/TfOH allows versatile glycosylation .

Key Observations :

  • The TMS group in Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside ensures exclusive β-selectivity due to its steric bulk and electronic effects .
  • Methyl glycosides often require silver-based promoters (e.g., AgOTf) for anomeric control, leading to mixtures without careful optimization .
  • Thioglycosides exhibit superior reactivity in glycosylations due to the thio-leaving group’s low activation energy .
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside
  • Reactivity : Stable under acidic and basic conditions; TMS deprotection achievable with fluoride ions (e.g., TBAF).
  • Applications : Intermediate in oligosaccharide synthesis, particularly for β-linked glycans in glycoconjugate vaccines .
Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside
  • Reactivity : Requires harsh conditions (e.g., HCl/MeOH) for methyl group removal.
  • Applications: Building block for glycosyl donors after anomeric deprotection .
Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
  • Reactivity : Acetyl groups removed under Zemplén conditions (NaOMe/MeOH); allyl group cleaved via Pd(0)-catalyzed hydrolysis.
  • Applications : Used in iterative glycosylation for complex glycans .
Thioglycosides
  • Reactivity : Activated under oxidative conditions (NIS/TfOH) for glycosidic bond formation.
  • Applications : Key intermediates in automated glycan assembly due to their stability and modularity .

Stability and Handling

Compound Stability Profile Storage Recommendations
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside Stable at RT; sensitive to moisture Argon atmosphere, desiccator
Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside Hygroscopic; prone to acid-catalyzed hydrolysis Dry freezer (-20°C)
Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Labile in basic conditions Refrigerated (4°C), inert gas
Thioglycosides Air-stable; long shelf-life RT in dark, desiccated

Biological Activity

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is a modified carbohydrate compound notable for its unique structural features, including a trimethylsilyl group and four benzyl ether substituents on the glucopyranose ring. This compound is characterized by its molecular formula C37H44O6SiC_{37}H_{44}O_6Si and a molecular weight of approximately 612.83 g/mol. Its structural modifications enhance solubility and reactivity, making it valuable in organic synthesis and medicinal chemistry applications .

Synthesis

The synthesis of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside typically involves several steps that include the protection of hydroxyl groups on the glucose molecule using benzyl groups and the introduction of the trimethylsilyl group. These modifications are essential for the compound's stability and reactivity in various chemical reactions .

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit significant antioxidant activities. The presence of hydroxyl groups in the glucopyranose structure allows for hydrogen atom donation, effectively neutralizing free radicals. This property is crucial in preventing oxidative stress-related damage in biological systems .

Antimicrobial Activity

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside has shown potential antimicrobial properties. The benzyl ether substituents may enhance its ability to disrupt microbial cell membranes or interfere with cellular processes. Comparative studies with related compounds suggest that variations in substitution patterns can significantly affect antimicrobial efficacy .

Glycosylation Reactions

This compound serves as a versatile building block in glycosylation reactions, which are fundamental in carbohydrate chemistry. Its protective groups allow for selective reactions that can lead to the formation of complex glycosides. The reactivity of the hydroxyl groups varies based on their substitution, influencing regioselectivity and stereoselectivity in glycosylation processes .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various benzylated glucopyranosides, including Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside. The compound demonstrated a high capacity to scavenge free radicals in vitro, comparable to established antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Testing

In a comparative analysis of several benzylated derivatives against common bacterial strains (e.g., E. coli and S. aureus), Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside exhibited notable antimicrobial activity. The study highlighted that compounds with higher degrees of silylation showed enhanced efficacy due to improved membrane penetration capabilities .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside compared to structurally similar compounds:

Compound NameMolecular WeightAntioxidant ActivityAntimicrobial Activity
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside612.83 g/molHighModerate
2,3,4,6-Tetra-O-benzyl-D-glucopyranose540.66 g/molModerateLow
Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside482.63 g/molLowModerate

Q & A

Q. What are the established synthetic routes for Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside, and how do reaction conditions influence anomeric selectivity?

  • Methodological Answer : The compound is typically synthesized via glycosylation of 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl chloride with trimethylsilyl (TMS) reagents. Key steps include:
  • Reagent Ratios : A 1:1.2 molar ratio of glycosyl chloride to TMS donor improves yield (67% reported) .
  • Purification : Column chromatography with EtOAc/hexane (2:8) resolves anomers, favoring β-selectivity due to steric hindrance of the TMS group .
  • Alternative Routes : Boron trifluoride etherate-catalyzed coupling with propargyl alcohol yields acetylated derivatives, monitored by TLC .

Table 1 : Comparison of Synthetic Conditions

MethodYieldKey ConditionsSelectivityReference
Glycosyl chloride + TMS donor67%EtOAc/hexane (2:8)β-anomer only
BF₃·Et₂O catalysis75%*Propargyl alcohol, TLC monitoringβ-dominant
*Reported for analogous acetylated derivatives.

Q. Which chromatographic techniques are most effective for purifying Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside, and what solvent systems optimize resolution?

  • Methodological Answer :
  • Column Chromatography : EtOAc/hexane (2:8) is optimal for separating β-anomers due to polarity differences .
  • TLC Monitoring : Pre-purification TLC with silica gel plates (hexane/EtOAc gradients) identifies intermediates, reducing side products .
  • HPLC : For complex mixtures, reverse-phase HPLC with acetonitrile/water gradients resolves benzyl-protected derivatives .

Q. What spectroscopic methods are critical for characterizing Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms anomeric configuration (β: δ 4.5–5.5 ppm for C1-H) and benzyl group integration .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M + Na]+ peaks for glycosides) .
  • IR : Absence of OH stretches (3400–3600 cm⁻¹) confirms complete benzylation .

Advanced Research Questions

Q. How does the TMS group influence glycosylation efficiency compared to other protecting groups (e.g., acetyl or benzoyl)?

  • Methodological Answer : The TMS group enhances reactivity as a temporary protecting group:
  • Steric Effects : TMS reduces steric hindrance at the anomeric center, improving donor activation .
  • Comparative Data : Benzoyl groups increase stability but require harsher deprotection (e.g., NH₃/MeOH), while TMS is removed under mild acidic conditions .
  • Case Study : TMS donors achieve 80–90% glycosylation yields in oligosaccharide synthesis vs. 60–70% for benzoylated analogs .

Q. How can competing glycosylation pathways be controlled during oligosaccharide assembly using this compound?

  • Methodological Answer : Competing α/β selectivity is managed via:
  • Catalyst Choice : TMSOTf promotes β-selectivity by stabilizing oxocarbenium intermediates .
  • Temperature : Low temperatures (−40°C to 0°C) suppress side reactions (e.g., aglycone transfer) .
  • Protection Patterns : Pre-installing 2-O-benzoyl groups on acceptors directs regioselectivity .

Q. What analytical strategies resolve contradictions in stereochemical outcomes reported for glycosylations involving TMS-protected donors?

  • Methodological Answer : Conflicting stereochemical data (e.g., α vs. β ratios) are addressed by:
  • Kinetic vs. Thermodynamic Control : Varying reaction times and temperatures (e.g., −40°C vs. RT) shifts anomer distribution .
  • NMR Crystallography : Single-crystal X-ray structures of intermediates clarify ambiguous NOE correlations .
  • Isotopic Labeling : ¹³C-labeled donors track anomerization pathways via HSQC experiments .

Q. What are the stability considerations for long-term storage of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside?

  • Methodological Answer :
  • Storage Conditions : Argon atmosphere at −20°C prevents hydrolysis of the TMS group .
  • Purity Thresholds : >97% purity (HPLC-ELSD) minimizes decomposition during storage .
  • Decomposition Signs : Appearance of silanol (δ 1–2 ppm in ¹H NMR) indicates degradation .

Data Contradiction Analysis

Q. Why do yields vary significantly across literature reports for similar glycosylation reactions?

  • Methodological Answer : Discrepancies arise from:
  • Moisture Sensitivity : Trace water in solvents hydrolyzes TMS donors, reducing yields by 10–15% .
  • Donor-Acceptor Ratios : Excess acceptor (1.5–2.0 eq) improves yields but risks side reactions .
  • Catalyst Purity : Commercial BF₃·Et₂O often contains impurities; distillation improves consistency .

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